Methyl 2-amino-1-benzothiophene-3-carboxylate
Overview
Description
Methyl 2-amino-1-benzothiophene-3-carboxylate, also known as MABTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. MABTC is a heterocyclic compound that belongs to the benzothiophene family, which is characterized by a sulfur atom and a benzene ring in its structure.
Scientific Research Applications
Synthesis and Chemical Properties
The compound has been utilized as a precursor in the synthesis of various biologically active molecules. One notable example involves the conversion of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate to Schiff bases, which have been characterized for their antibacterial, antifungal, and anti-inflammatory activities. These Schiff bases were obtained by treating the compound with aromatic aldehydes, demonstrating its utility in generating molecules with potential pharmaceutical applications (Narayana et al., 2006). Furthermore, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied, revealing intra- and intermolecular N-H···O hydrogen bonds, which contribute to the stabilization of its crystal structure, indicating the compound's potential for further chemical manipulation and study (Vasu et al., 2004).
Antitumor Activity
Derivatives of Methyl 2-amino-1-benzothiophene-3-carboxylate have shown promising antitumor properties. For instance, 2-(4-Aminophenyl)benzothiazoles, closely related to Methyl 2-amino-1-benzothiophene-3-carboxylate, have demonstrated potent and selective antitumor activity. These compounds induce cytochrome P450 1A1 activity in sensitive carcinoma cells, leading to the formation of DNA adducts in vitro and in vivo, highlighting their potential as chemotherapeutic agents (Leong et al., 2003). Additionally, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been evaluated, showing significant efficacy in retarding the growth of breast and ovarian xenograft tumors, further emphasizing the therapeutic potential of derivatives of Methyl 2-amino-1-benzothiophene-3-carboxylate (Bradshaw et al., 2002).
Chemical Reactions and Modifications
Methyl 2-amino-1-benzothiophene-3-carboxylate serves as a versatile building block for the synthesis of diverse compounds. For example, its derivatives have been involved in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, demonstrating the compound's utility in complex chemical transformations (Giri et al., 2007). Moreover, the synthesis and electrochemical reduction of Methyl 3-Halo-1-benzothiophene-2-carboxylates highlight the electrochemical properties and potential applications of Methyl 2-amino-1-benzothiophene-3-carboxylate derivatives in materials science and electrochemistry (Rejňák et al., 2004).
properties
IUPAC Name |
methyl 2-amino-1-benzothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)8-6-4-2-3-5-7(6)14-9(8)11/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQQDOKKXZCNOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432195 | |
Record name | methyl 2-amino-1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-1-benzothiophene-3-carboxylate | |
CAS RN |
92539-88-3 | |
Record name | methyl 2-amino-1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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